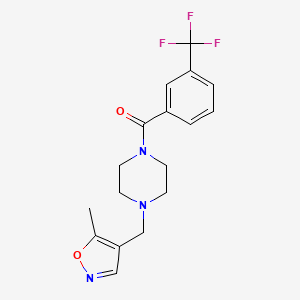

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2/c1-12-14(10-21-25-12)11-22-5-7-23(8-6-22)16(24)13-3-2-4-15(9-13)17(18,19)20/h2-4,9-10H,5-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAWIUASURTBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoxazole core. One common approach is the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones under acidic conditions. The resulting isoxazole ring can then be functionalized with appropriate substituents, such as the methyl group at the 5-position and the piperazine moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones.

Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.

Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium(VI) oxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: : Nucleophiles like amines and alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

Oxidation: : Trifluoromethyl ketones

Reduction: : Piperazine derivatives

Substitution: : Substituted isoxazoles

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: : It can be used as a probe to study biological systems and interactions with biomolecules.

Medicine: : Its derivatives may exhibit biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

Industry: : It can be utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets and pathways. For example, derivatives of this compound may interact with enzymes or receptors in the body, leading to biological responses. The trifluoromethyl group can enhance the compound's binding affinity and stability, while the piperazine ring can facilitate interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Variations

Thiophene vs. Isoxazole

- Compound 21 (Thiophen-2-yl derivative): Replaces the isoxazole with a thiophene ring. However, the absence of isoxazole’s nitrogen-oxygen system may reduce hydrogen-bonding capacity .

- Target Compound : The 5-methylisoxazole provides a rigid, planar heterocycle with dual hydrogen-bond acceptor sites (N and O), which could enhance specificity for enzymes or receptors .

Pyrazole vs. Isoxazole

- Compound 5 (Pyrazole derivative): Features a pyrazole ring linked via a butanone chain.

Substituent Effects

Trifluoromethyl (CF₃) vs. Halogen/Methyl Groups

- 3-(Trifluoromethyl)phenyl : The CF₃ group is strongly electron-withdrawing, enhancing resistance to oxidative metabolism and improving membrane permeability. This contrasts with methyl or chloro substituents in analogs (e.g., ), which lack similar electronic effects .

- 2-Hydroxy-4-methylphenyl () : The hydroxyl group introduces polarity, which may reduce bioavailability compared to the hydrophobic CF₃ group in the target compound .

Linker Modifications

- Methanone vs. Butanone: The target compound’s methanone linker provides a shorter, more rigid structure than the butanone chain in Compound 5 ().

Data Table: Structural and Functional Comparison

Biological Activity

The compound (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, including pharmacological effects, mechanisms of action, and comparisons with similar compounds.

Molecular Formula and Weight

- Molecular Formula : C17H18F3N3O3

- Molecular Weight : 369.34 g/mol

Structural Features

The compound consists of:

- A piperazine ring

- A methylisoxazole moiety

- A trifluoromethyl-substituted phenyl group

These structural components contribute to its unique biological properties.

Pharmacological Effects

The biological activity of this compound has been evaluated through various pharmacological assays. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit moderate to good antimicrobial properties. The presence of the isoxazole moiety is particularly noted for enhancing this activity.

- Anti-inflammatory Effects : The trifluoromethyl group may influence the compound's anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases.

- Cytotoxicity : Research indicates that derivatives of piperazine compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

The mechanisms by which this compound exerts its biological effects are under investigation. It is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for optimizing its pharmacological profile. Studies typically employ techniques such as:

- Molecular docking

- In vitro assays to assess binding affinity and efficacy against target proteins.

Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| Compound A | Piperazine ring | Antidepressant |

| Compound B | Isoxazole moiety | Antimicrobial |

| Compound C | Trifluoromethoxy group | Anti-inflammatory |

This comparison highlights the unique combination of functional groups in this compound that may enhance its bioactivity compared to similar compounds.

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial activity of various piperazine derivatives, it was found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study utilized a series of in vitro tests to determine minimum inhibitory concentrations (MICs), revealing promising results for further development .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another research effort focused on assessing the cytotoxicity of this compound against several cancer cell lines, including breast and lung cancer models. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. Further investigations into the underlying mechanisms are ongoing, aiming to elucidate how it induces apoptosis in cancer cells .

Q & A

Basic: What are the optimal synthetic routes for this compound, and what critical reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the coupling of a piperazine derivative with a trifluoromethylphenyl ketone. Key steps include:

- Nucleophilic substitution to attach the 5-methylisoxazole moiety to the piperazine ring .

- Coupling reactions (e.g., using EDCI/HOBt or carbodiimide reagents) to form the methanone bridge .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Critical Parameters:

- Temperature: Reactions often proceed at 50–80°C to balance reactivity and byproduct formation.

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysts: Palladium catalysts (e.g., Pd/C) may be used for hydrogenation steps .

Example Reaction Table:

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | EDCI, DMF, 60°C | 65 | 92 | |

| 2 | Pd/C, H₂, EtOH | 78 | 97 |

Basic: Which spectroscopic techniques confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 409.15) .

- HPLC-PDA: Assesses purity (>98% for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Basic: How to assess solubility and stability under experimental conditions?

Methodological Answer:

- Solubility Screening:

- Stability Studies:

Advanced: Strategies for SAR studies to identify pharmacophoric elements

Methodological Answer:

- Core Modifications:

- Biological Assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.